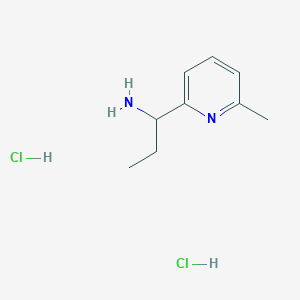
1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride, also known as MPD, is a chemical compound that has been extensively researched for its potential uses in scientific research. MPD is a psychoactive drug that acts as a selective agonist for the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in the brain and other tissues. MPD has been shown to have a variety of effects on the central nervous system, including increasing dopamine and norepinephrine release, and has been studied for its potential uses in treating a range of neurological and psychiatric disorders.
Mécanisme D'action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its chemical structure, it’s plausible that the compound could interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, efficacy, and safety profile .
Result of Action
The molecular and cellular effects of “1-(6-Methylpyridin-2-yl)propan-1-amine dihydrochloride” are currently unknown. Understanding these effects would require further experimental studies .
Avantages Et Limitations Des Expériences En Laboratoire
1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride has several advantages for use in scientific research, including its unique mechanism of action and its ability to modulate neurotransmitter release. However, the compound also has several limitations, including its potential for abuse and its lack of specificity for the TAAR1 receptor. Additionally, the compound's effects on the cardiovascular system may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride. One area of interest is in the development of new drugs that target the TAAR1 receptor, using 1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride as a starting point. Additionally, further research is needed to fully understand the compound's effects on neurotransmitter systems and its potential uses in treating neurological and psychiatric disorders. Finally, studies are needed to better understand the potential risks associated with the use of 1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride, particularly its potential for abuse and its effects on the cardiovascular system.
Méthodes De Synthèse
The synthesis of 1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride involves the reaction of 2-acetyl-6-methylpyridine with 1,3-diaminopropane in the presence of hydrochloric acid to produce the dihydrochloride salt of the compound. This synthesis method has been well-established in the scientific literature and has been used in numerous studies of 1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride.
Applications De Recherche Scientifique
1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride has been studied extensively for its potential uses in scientific research, particularly in the fields of neuroscience and pharmacology. The compound has been shown to have a variety of effects on the central nervous system, including increasing dopamine and norepinephrine release, and has been studied for its potential uses in treating a range of neurological and psychiatric disorders. 1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride has also been studied for its potential uses in drug discovery, as it has been shown to have a unique mechanism of action that may be useful in developing new drugs for a variety of conditions.
Propriétés
IUPAC Name |
1-(6-methylpyridin-2-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-3-8(10)9-6-4-5-7(2)11-9;;/h4-6,8H,3,10H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEYKWVFLSJAKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC(=N1)C)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

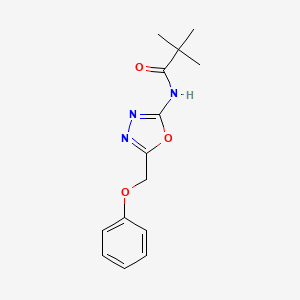
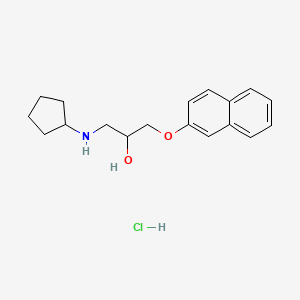
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-pentanamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2385926.png)
![(Z)-2-Cyano-3-cyclopropyl-N-[3-[4-(3-methylphenyl)piperazin-1-yl]propyl]prop-2-enamide](/img/structure/B2385927.png)
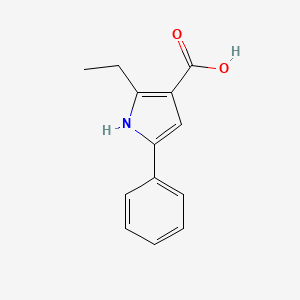




![5-Cyclopropyl-3-[[1-(5H-pyrimido[5,4-b]indol-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2385936.png)
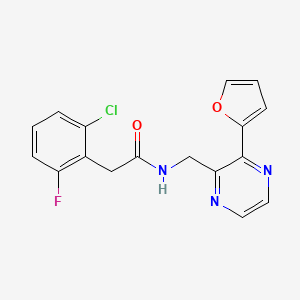
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2385939.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2385940.png)
![2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2385941.png)